molecular formula C13H18N2 B11466404 Ethyl[(1-ethylindol-3-yl)methyl]amine

Ethyl[(1-ethylindol-3-yl)methyl]amine

Cat. No.: B11466404
M. Wt: 202.30 g/mol
InChI Key: HGXZSRALBFCPTN-UHFFFAOYSA-N
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Description

Ethyl[(1-ethylindol-3-yl)methyl]amine is a compound with the molecular formula C11H14N2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activity and are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Preparation Methods

The synthesis of Ethyl[(1-ethylindol-3-yl)methyl]amine typically involves the reaction of 1-ethylindole with formaldehyde and ethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl[(1-ethylindol-3-yl)methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl[(1-ethylindol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various indole-based compounds, which are important in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl[(1-ethylindol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by binding to receptors or enzymes involved in these processes. This interaction can lead to changes in cellular function and behavior, which may have therapeutic implications .

Comparison with Similar Compounds

Ethyl[(1-ethylindol-3-yl)methyl]amine can be compared with other indole derivatives, such as:

    (1H-Indol-3-yl)methanamine: Similar in structure but lacks the ethyl group at the indole nitrogen.

    2-(1H-indol-3-yl)ethan-1-amine: Another indole derivative with a different substitution pattern.

    N-methyl-1H-indole-3-ethanamine: Contains a methyl group instead of an ethyl group.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-[(1-ethylindol-3-yl)methyl]ethanamine

InChI

InChI=1S/C13H18N2/c1-3-14-9-11-10-15(4-2)13-8-6-5-7-12(11)13/h5-8,10,14H,3-4,9H2,1-2H3

InChI Key

HGXZSRALBFCPTN-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C2=CC=CC=C21)CC

Origin of Product

United States

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